molecular formula C4H7N3O2S B3018010 1-methanesulfonyl-1H-pyrazol-3-amine CAS No. 1308257-32-0

1-methanesulfonyl-1H-pyrazol-3-amine

Cat. No.: B3018010
CAS No.: 1308257-32-0
M. Wt: 161.18
InChI Key: GRWSEFABXWAPMV-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-1H-pyrazol-3-amine is a pyrazole-based compound characterized by a methanesulfonyl (-SO₂CH₃) group at the 1-position and an amine (-NH₂) group at the 3-position of the pyrazole ring. Its molecular formula is C₄H₇N₃O₂S, with a molecular weight of 161.18 g/mol (calculated).

Properties

IUPAC Name

1-methylsulfonylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2S/c1-10(8,9)7-3-2-4(5)6-7/h2-3H,1H3,(H2,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWSEFABXWAPMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C=CC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with sulfonyl chlorides under controlled conditions. For example, the reaction of 3-amino-1H-pyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine can yield 1-methanesulfonyl-1H-pyrazol-3-amine .

Industrial Production Methods

Industrial production methods for 1-methanesulfonyl-1H-pyrazol-3-amine often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of automated reactors to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-Methanesulfonyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding amines or alcohols.

Scientific Research Applications

1-Methanesulfonyl-1H-pyrazol-3-amine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can occur through various pathways, including competitive, non-competitive, and allosteric inhibition .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

The structural and functional diversity of pyrazole derivatives allows for tailored applications in medicinal chemistry, agrochemicals, and materials science. Below is a comparative analysis of 1-methanesulfonyl-1H-pyrazol-3-amine with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Reference
1-Methanesulfonyl-1H-pyrazol-3-amine C₄H₇N₃O₂S -SO₂CH₃ (1), -NH₂ (3) 161.18 Potential kinase inhibitor intermediate
4-(Methylsulfonyl)-1H-pyrazol-3-amine C₄H₇N₃O₂S -SO₂CH₃ (4), -NH₂ (3) 161.18 Isomeric differences impact reactivity
3-Methyl-1-phenyl-1H-pyrazol-5-amine C₁₀H₁₁N₃ -CH₃ (3), -C₆H₅ (1), -NH₂ (5) 173.21 Agrochemical intermediate
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine C₁₁H₁₆N₄ -CH₂CH₃ (N), -CH₃ (1), -C₅H₄N (3) 204.27 Pharmaceutical lead compound (e.g., kinase inhibition)
5-(Benzyloxymethyl)-1H-pyrazol-3-amine C₁₁H₁₃N₃O -OCH₂C₆H₅ (5), -NH₂ (3) 203.24 Solubility-enhanced bioactive scaffold

Key Observations

Structural Variations and Reactivity
  • Sulfonyl Group Position : The 1-methanesulfonyl-1H-pyrazol-3-amine and its 4-sulfonyl isomer (CAS 106232-38-6) share identical molecular formulas but differ in sulfonyl positioning. The 1-sulfonyl group likely enhances steric hindrance at the pyrazole nitrogen, altering nucleophilic substitution pathways compared to the 4-sulfonyl analog .
  • Substituent Effects : Derivatives like 3-Methyl-1-phenyl-1H-pyrazol-5-amine (CAS 1131-18-6) prioritize lipophilicity for agrochemical applications, while pyridinyl-substituted analogs (e.g., Example 1 in ) focus on hydrogen bonding for drug-receptor interactions.

Biological Activity

1-Methanesulfonyl-1H-pyrazol-3-amine, a compound with the CAS number 1308257-32-0, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-methanesulfonyl-1H-pyrazol-3-amine features a pyrazole ring substituted with a methanesulfonyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of 1-methanesulfonyl-1H-pyrazol-3-amine is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity. Similar compounds have been shown to interact with:

  • Enzymes : Inhibition of enzymes involved in cell wall biosynthesis, which is crucial for bacterial survival, particularly against Mycobacterium tuberculosis (Mtb) .
  • Receptors : Modulation of various receptors, potentially leading to anti-inflammatory and anticancer effects .

Antimicrobial Activity

Research indicates that derivatives of pyrazole, including 1-methanesulfonyl-1H-pyrazol-3-amine, exhibit antimicrobial properties. A study highlighted its effectiveness against multidrug-resistant strains of Mtb, demonstrating a minimum inhibitory concentration (MIC) below 0.5 μM .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that pyrazole derivatives can induce apoptosis in cancer cell lines. For instance, compounds similar to 1-methanesulfonyl-1H-pyrazol-3-amine have displayed cytotoxicity against FaDu hypopharyngeal tumor cells .

Structure-Activity Relationship (SAR)

The SAR studies conducted on pyrazole derivatives provide insights into how modifications affect biological activity:

CompoundModificationBiological ActivityReference
1Methanesulfonyl groupEnhanced anti-TB activity
2Fluorine substitutionIncreased cytotoxicity
3Alkyl chain variationImproved receptor binding

These studies suggest that specific functional groups significantly influence the compound's efficacy against various biological targets.

Case Study 1: Anti-Tuberculosis Activity

A systematic exploration of pyrazole derivatives led to the identification of compounds with potent anti-TB activity. The study indicated that modifications at the C4 position of the pyrazole ring could enhance efficacy while minimizing cytotoxicity in mammalian cell lines .

Case Study 2: Cancer Treatment

Another investigation focused on the anticancer properties of pyrazole derivatives. The results showed that certain structural modifications resulted in compounds that not only inhibited tumor growth but also induced apoptosis in cancer cells, suggesting their potential as therapeutic agents in oncology .

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